mGluR2 NAM Potency: Analog Comparison
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine acts as a negative allosteric modulator (NAM) of the rat mGlu2 receptor with an IC50 of 741 nM, as measured in a calcium mobilization assay in HEK293 cells co-expressing Galpha15 [1]. This potency is distinct from that of a closely related pyrazole NAM, which exhibits an IC50 of 589 nM under identical assay conditions [2]. The 26% difference in potency highlights the significant impact of specific structural modifications on functional activity.
| Evidence Dimension | In vitro functional potency (IC50) as a negative allosteric modulator (NAM) |
|---|---|
| Target Compound Data | 741 nM |
| Comparator Or Baseline | BDBM50503479 (CHEMBL4557272), another pyrazole derivative, IC50: 589 nM |
| Quantified Difference | Target compound is 1.26-fold less potent (higher IC50) than the comparator. |
| Conditions | Rat mGlu2R expressed in HEK293 cells co-expressing Galpha15; assessed by decrease in glutamate-induced calcium mobilization. |
Why This Matters
This data provides a precise, quantitative benchmark for researchers requiring a specific level of mGluR2 NAM activity, enabling accurate dose-response modeling and selection of the appropriate tool compound for their assays.
- [1] BindingDB. BDBM50503477 (CHEMBL4579281). IC50: 741 nM for negative allosteric modulation of rat mGlu2R. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50503477 View Source
- [2] BindingDB. BDBM50503479 (CHEMBL4557272). IC50: 589 nM for negative allosteric modulation of rat mGlu2R. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50503479 View Source
